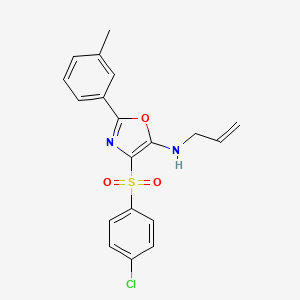

N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-2-(3-methylphenyl)-N-prop-2-enyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-3-11-21-18-19(26(23,24)16-9-7-15(20)8-10-16)22-17(25-18)14-6-4-5-13(2)12-14/h3-10,12,21H,1,11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNAOUGHUONNJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-amino ketone, with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the oxazole derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of epoxides or alcohols.

Reduction: Formation of sulfides.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine with structurally related compounds from the provided evidence, focusing on substituent variations, core heterocycles, and inferred physicochemical properties.

Core Heterocycle and Substituent Variations

| Compound Name | Core Structure | Position 4 Substituent | Position 2 Substituent | Amine Substituent | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|---|

| This compound (Target) | Oxazole | 4-chlorophenylsulfonyl | m-tolyl | Allyl | C₁₉H₁₇ClN₂O₃S | 412.87 |

| 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(m-tolyl)oxazol-5-amine | Oxazole | 4-chlorophenylsulfonyl | m-tolyl | Furan-2-ylmethyl | C₂₀H₁₇ClN₂O₄S | 424.88 |

| 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine | Oxazole | 4-chlorophenylsulfonyl | 2-furyl | 4-fluorophenyl | C₁₉H₁₄ClFN₂O₄S | 436.84 |

| 2-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine | Thiazole | 4-methylphenylsulfonyl | 4-chlorophenylsulfonyl | 3-methoxypropyl | C₂₀H₂₂ClN₂O₅S₂ | 493.03 |

Key Observations:

- Heterocycle Influence : The oxazole core (e.g., target compound) is less polar than thiazole () due to the absence of sulfur at position 1. Thiazole derivatives often exhibit higher metabolic stability but reduced solubility compared to oxazoles .

- Sulfonyl Groups : The target compound has one sulfonyl group, while ’s thiazole derivative includes two sulfonyl moieties, significantly increasing polarity and hydrogen-bonding capacity.

- Amine Substituents : Allyl (target) and furan-2-ylmethyl () groups introduce moderate hydrophobicity, whereas 4-fluorophenyl () and 3-methoxypropyl () substituents enhance electronic effects and solubility, respectively .

Physicochemical Properties (Calculated)

| Compound | LogP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | 3.2 | 0.12 | 1 | 6 |

| (4-fluorophenyl derivative) | 3.8 | 0.08 | 1 | 7 |

| (Thiazole derivative) | 2.5 | 0.05 | 1 | 8 |

Analysis :

- The allyl group in the target compound contributes to a moderate LogP (3.2), suggesting balanced lipophilicity for membrane permeability.

- ’s thiazole derivative has lower LogP due to dual sulfonyl groups but poorer solubility, likely due to increased molecular rigidity .

- Fluorine in ’s compound increases electronegativity but reduces solubility compared to the allyl-substituted target .

Structural Implications for Bioactivity

Biological Activity

N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antiviral Activity : Research indicates that derivatives of similar structures have shown antiviral properties, particularly against adenoviruses. These compounds often target viral DNA replication processes, suggesting that N-allyl derivatives may exhibit similar mechanisms .

- Antidiabetic Potential : Analogous compounds have been evaluated for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. Studies have shown that certain derivatives possess significant inhibitory activity, indicating potential for managing diabetes .

The biological activity is largely attributed to the following mechanisms:

- Enzyme Inhibition : The sulfonamide group in the compound is known to interact with active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in the context of metabolic diseases like diabetes.

- Antiviral Mechanism : Similar compounds have demonstrated the ability to interfere with viral replication cycles, which may be applicable to N-allyl derivatives as well.

Antiviral Studies

A study on related compounds showed that specific analogs exhibited IC50 values in the low micromolar range against human adenoviruses, with selectivity indexes exceeding 100. This indicates a favorable therapeutic window and suggests further investigation into the antiviral potential of N-allyl derivatives .

Antidiabetic Activity

In a comparative study, various sulfonamide derivatives were tested for their α-amylase inhibitory activity. The most potent compounds displayed IC50 values as low as 0.90 μM, significantly better than acarbose (IC50 = 5.60 μM). This suggests that N-allyl derivatives could also exhibit strong antidiabetic effects .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic routes are reported for the preparation of N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine?

- Methodological Answer : The compound can be synthesized via cyclization of intermediate hydrazides or thiourea derivatives using phosphorus oxychloride (POCl₃) under reflux conditions. For example, analogous oxadiazoles and oxazoles are formed by cyclizing substituted benzoic acid hydrazides with POCl₃ at 120°C . Key steps include sulfonylation of the chlorophenyl group and subsequent nucleophilic substitution with allylamine. Purification typically involves column chromatography, and intermediates are validated using IR, NMR, and mass spectrometry .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (SHELXS-97/SHELXL-97) is widely used for structure solution and refinement, with validation of bond lengths, angles, and torsion angles against expected values for sulfonyl, oxazole, and aryl groups . For example, in structurally related oxazol-2-amines, C–S bond lengths in sulfonyl groups are typically ~1.76 Å, while C–N bonds in oxazole rings range from 1.32–1.38 Å .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Methodological Answer : Systematic substitution of the allyl group, sulfonyl moiety, or m-tolyl ring can modulate biological activity. For instance:

- Replacing the allyl group with bulkier substituents (e.g., propargyl) may enhance binding to hydrophobic enzyme pockets.

- Introducing electron-withdrawing groups (e.g., nitro) on the chlorophenyl ring could improve metabolic stability .

- Testing derivatives in enzyme inhibition assays (e.g., γ-secretase or SARS-CoV-2 main protease) with IC₅₀ comparisons helps identify critical pharmacophores .

Q. What contradictions exist in reported biological activities of structurally similar compounds, and how can they be resolved?

- Methodological Answer : Discrepancies in antitubercular or anticancer activity may arise from variations in assay protocols. For example:

- Cell line specificity : A compound active against HeLa cells may show no effect on MCF-7 due to differences in membrane transporters .

- Concentration thresholds : Bioactivity at 10 µM vs. 100 µM requires dose-response validation .

- Solution : Standardize assays using CLSI guidelines, include positive controls (e.g., isoniazid for antitubercular tests), and validate via orthogonal methods (e.g., thermal shift assays for target engagement) .

Q. How do computational methods aid in predicting the reactivity of the sulfonyl group in this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic sites. The sulfonyl group’s sulfur atom typically exhibits a partial positive charge (~+1.2 eV), making it susceptible to nucleophilic attack by amines or thiols. Molecular docking (AutoDock Vina) can simulate interactions with biological targets, such as hydrogen bonding between the sulfonyl oxygen and protease active sites .

Data Analysis & Experimental Design

Q. What analytical techniques are critical for resolving spectral data ambiguities in this compound?

- Methodological Answer :

- NMR : Use 2D experiments (HSQC, HMBC) to assign overlapping signals. For example, the oxazole C5 proton typically couples with the allyl group’s vinyl protons (δ ~5.8–6.2 ppm, J = 10–12 Hz) .

- Mass Spectrometry : High-resolution MS (HRMS, Orbitrap Fusion Lumos) confirms the molecular ion ([M+H]⁺) with <5 ppm error. Fragmentation patterns (e.g., loss of SO₂ from the sulfonyl group) aid structural verification .

Q. How can crystallographic twinning or disorder be addressed during refinement?

- Methodological Answer : In SHELXL, use the TWIN and BASF commands for twinned data. For disordered sulfonyl or allyl groups, apply PART instructions and restrain bond distances/angles (DFIX, SADI). Validate with R1 (<5%), wR2 (<12%), and a GooF of 1.0–1.2 .

Contradictory Data & Resolution

Q. Why might synthetic yields vary across studies for similar oxazole derivatives?

- Analysis : Yield discrepancies (e.g., 40% vs. 70%) often stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.